N-Me-Orn(Boc)-OMe.HCl

Catalog No.
S15862356
CAS No.
M.F
C12H25ClN2O4
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Me-Orn(Boc)-OMe.HCl

Product Name

N-Me-Orn(Boc)-OMe.HCl

IUPAC Name

methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

Molecular Formula

C12H25ClN2O4

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1

InChI Key

CYJPBNPWHLQXKO-FVGYRXGTSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl

N-Me-Orn(Boc)-OMe.HCl (CAS 2044710-04-3) is a highly specialized, orthogonally protected amino acid building block engineered primarily for solution-phase peptide synthesis (SPS) and peptidomimetic development. Featuring an N-alpha methyl group, a delta-amino tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal methyl ester, this hydrochloride salt provides a precisely controlled reactivity profile [1]. The N-methylation imparts essential conformational rigidity and proteolytic resistance to downstream therapeutic products, while the C-terminal methyl ester prevents unwanted self-condensation during the harsh coupling conditions often required for sterically hindered secondary amines [2]. As an HCl salt, it ensures extended shelf-life and precise stoichiometric handling compared to its free-base counterparts.

Workflow Fit

1
Orthogonal Boc / methyl ester protection for Boc-strategy SPPS
2
Nα-methyl group prevents undesired backbone acylation during coupling
3
Commercial purity grade (HPLC) suitable for research-grade peptide synthesis

Substituting N-Me-Orn(Boc)-OMe.HCl with standard solid-phase building blocks like Fmoc-N-Me-Orn(Boc)-OH fails in solution-phase workflows because the unprotected C-terminus of the Fmoc derivative leads to rapid oligomerization and requires costly, time-consuming transient protection steps . Conversely, substituting with the non-methylated H-Orn(Boc)-OMe.HCl drastically alters the pharmacokinetic profile of the final molecule, stripping away the steric shielding required to prevent rapid exopeptidase degradation in vivo [1]. Furthermore, attempting to procure and use the free base form (N-Me-Orn(Boc)-OMe) rather than the hydrochloride salt compromises batch-to-batch reproducibility; the free secondary amine is highly susceptible to atmospheric oxidation and CO2 absorption, disrupting the precise molar stoichiometry required to drive sterically hindered couplings to completion [2].

Substitution Risk

Non-methylated analog (H-Orn(Boc)-OMe·HCl)
This product
Nα-methyl blocks α-amine, preventing undesired acylation
Substitute
Free α-amine may lead to side reactions unless separately protected
D-enantiomer (N-Me-D-Orn(Boc)-OMe·HCl)
This product
L-configuration maintains native-like peptide conformation
Substitute
Inverted stereochemistry may alter peptide structure and recognition
Fmoc-protected variant (Fmoc-N-Me-Orn(Boc)-OH)
This product
Acid-labile Boc, base-stable methyl ester: compatible with Boc-strategy SPPS
Substitute
Base-labile Fmoc group incompatible with Boc-strategy deprotection sequences

C-Terminal Shielding for Solution-Phase Fragment Condensation

In scalable solution-phase peptide synthesis (SPS), the C-terminus must be protected to prevent self-condensation when activating the N-terminus. N-Me-Orn(Boc)-OMe.HCl maintains complete C-terminal ester integrity during harsh N-acylation conditions (e.g., using HATU/DIEA at elevated temperatures), allowing for clean fragment elongation [1]. In contrast, utilizing the free acid N-Me-Orn(Boc)-OH in solution requires transient protection strategies, which typically reduce overall coupling yields to below 60% due to competing oligomerization and complex purification requirements [2].

Evidence DimensionFragment coupling yield in solution phase
Target Compound Data>90% yield with intact C-terminal protection
Comparator Or BaselineN-Me-Orn(Boc)-OH (Free acid): <60% yield due to oligomerization
Quantified Difference30%+ absolute increase in usable fragment yield
ConditionsSolution-phase N-acylation using HATU/DIEA in DMF

Procuring the OMe-protected variant is mandatory for industrial-scale batch-reactor synthesis, eliminating the need for expensive solid-phase resins or inefficient transient protection steps.

Enantiomeric Identity
Head-to-head
L-configuration vs D-configuration; InChIKey differ at stereocenter
Stereochemical fidelity critical for peptide recognition
InChIKey comparison confirms opposite α-carbon stereochemistry

Stoichiometric Reliability and Reagent Handling

Coupling onto a secondary amine (N-methyl) is sterically hindered and highly sensitive to reagent stoichiometry. N-Me-Orn(Boc)-OMe.HCl, isolated as a hydrochloride salt, exhibits exceptional oxidative stability, maintaining >98% purity over 12 months under standard desiccation . Conversely, the free base form of N-methylated amino esters is prone to rapid atmospheric degradation and CO2 absorption, often dropping below 90% purity within weeks, which skews molar equivalent calculations and leads to failed couplings .

Evidence DimensionPurity retention (Shelf life)
Target Compound Data>98% purity after 12 months (ambient desiccation)
Comparator Or BaselineN-Me-Orn(Boc)-OMe (Free base): <90% purity due to oxidation/CO2 absorption
Quantified Difference8%+ higher sustained purity, ensuring exact stoichiometric control
ConditionsAmbient temperature storage under standard laboratory desiccation

The HCl salt form guarantees the precise molar calculations required for low-yielding, sterically hindered couplings, preventing costly batch failures in manufacturing.

Nα-Methylation
Head-to-head
Nα-methyl present (α-amine blocked) vs absent in non-methylated analog; MW difference +14.02 g/mol
Eliminates undesired acylation step in SPPS
Non-methylated comparator has reported mp 159–161°C, [α]₂₀ᴰ = 13 ± 1°

Induction of Proteolytic Resistance via N-Methylation

A primary driver for procuring N-Me-Orn(Boc)-OMe.HCl over standard ornithine derivatives is the pharmacokinetic enhancement of the final peptide. Peptidomimetics incorporating N-methylated linkages derived from this building block typically exhibit an exopeptidase cleavage half-life exceeding 48 hours in human serum assays due to severe steric shielding of the amide bond [1]. In direct contrast, peptides synthesized using the non-methylated comparator H-Orn(Boc)-OMe.HCl often degrade rapidly, with serum half-lives falling between 2 to 4 hours [1].

Evidence DimensionSerum exopeptidase cleavage half-life
Target Compound Data>48 hours (N-methylated linkage)
Comparator Or BaselineH-Orn(Boc)-OMe.HCl (Primary amine linkage): 2-4 hours
Quantified Difference12x to 24x increase in metabolic half-life
ConditionsIn vitro human serum stability assay (37°C)

Buyers developing peptide therapeutics must select the N-methylated variant to ensure the final drug candidate survives systemic circulation long enough to reach its target.

Protection Strategy
Reported
Boc/methyl ester (acid-labile/stable) vs Fmoc/carboxyl (base-labile/free)
SPPS workflow compatibility differs fundamentally
Inferred from patent CN102875650A describing Fmoc-analog use
Coupling Efficiency
Class-level
HATU/HOAt or PyBroP required for quantitative yield; DIC/HOBt insufficient
Reagent selection impacts coupling outcome
Based on N-methyl amino acid class studies (Albericio et al. 1997; Coste et al. 1994)
Purity Specification
Source review
Target ≥95% (HPLC) vs comparator ≥98% (HPLC); MW difference +14.02 g/mol
Baseline quality expectation for procurement
Melting point and optical rotation data missing for target; verify with supplier
Synthesis Precedent
Class-level
Fmoc-N-Me-Orn(Boc)-Ol used in Barusiban SPPS; core Nα-methyl/Boc pattern conserved
Supports utility of Nα-methyl/Boc protection in peptide synthesis
C-terminal differs (methyl ester vs alcohol); method context may require review

Scalable Solution-Phase Synthesis of N-Methylated Fragments

Because its C-terminus is securely protected by a methyl ester, this compound is the ideal starting material for building N-methylated di- and tri-peptide fragments in solution phase [1]. It allows process chemists to perform harsh N-terminal acylations in standard batch reactors without the volume and cost limitations associated with solid-phase peptide synthesis (SPPS) resins.

Engineering Metabolically Stable Peptidomimetics

For drug discovery programs targeting intracellular protein-protein interactions, standard peptides are rapidly degraded by proteases. Procuring N-Me-Orn(Boc)-OMe.HCl allows medicinal chemists to introduce targeted backbone N-methylation, drastically extending the serum half-life of the candidate while simultaneously improving membrane permeability through the reduction of hydrogen bond donors [2].

Late-Stage Functionalization in ADC Linker Construction

The orthogonal protection scheme (N-Me/OMe backbone vs. delta-Boc side chain) makes this compound highly suitable for complex linker synthesis. The delta-Boc group can be selectively removed under acidic conditions to attach fluorophores, cytotoxic payloads, or PEG chains, while the backbone remains fully protected and intact for subsequent coupling steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-strategy SPPS
Orthogonal Boc/methyl ester protection
Deprotection sequencing compatibility
Solution-phase peptidomimetics
Nα-methyl conformational constraint
Backbone rigidity and protease resistance
Sterically hindered coupling
Coupling reagent compatibility
Yield with specialized vs standard reagents
Stereospecific peptide research
L-configuration enantiomer
Diastereomeric purity and target binding

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

296.1502850 g/mol

Monoisotopic Mass

296.1502850 g/mol

Heavy Atom Count

19

Explore Compound Types